molecular formula C36H28N2O6 B1260028 bidebiline E

bidebiline E

Numéro de catalogue: B1260028
Poids moléculaire: 584.6 g/mol
Clé InChI: ORORFDPGSXPOAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bidebiline E is a dimeric aporphine alkaloid of natural origin, isolated from plant species such as Phaeanthus lucidus . It is offered as a high-purity compound for use in biochemical and pharmacological research. The primary researched application of this compound is as a potent inhibitor of the α-glucosidase enzyme. In vitro studies have demonstrated significant inhibitory activity, with one study reporting an IC50 value of 6.7 µM, which is considerably more potent than the common antidiabetic drug acarbose (IC50 = 304.2 µM) under the same experimental conditions . This strong activity suggests its value as a lead compound for investigating new approaches to managing blood sugar levels. This compound belongs to a class of dimeric aporphine alkaloids, which are often characterized by complex structures and potential for multiple biological interactions. Its specific mechanism of action, while not fully elucidated, is associated with the inhibition of the α-glucosidase enzyme in the intestine, which is responsible for breaking down complex carbohydrates into glucose. Further research is encouraged to fully explore its mechanism, selectivity, and potential research applications. This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Propriétés

Formule moléculaire

C36H28N2O6

Poids moléculaire

584.6 g/mol

Nom IUPAC

16-methoxy-13-(16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaen-13-yl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene

InChI

InChI=1S/C36H28N2O6/c1-39-19-3-5-21-23(13-19)29(33-27-17(7-9-37-33)11-25-35(31(21)27)43-15-41-25)30-24-14-20(40-2)4-6-22(24)32-28-18(8-10-38-34(28)30)12-26-36(32)44-16-42-26/h3-6,11-14,37-38H,7-10,15-16H2,1-2H3

Clé InChI

ORORFDPGSXPOAI-UHFFFAOYSA-N

SMILES canonique

COC1=CC2=C(C=C1)C3=C4C(=CC5=C3OCO5)CCNC4=C2C6=C7C8=C(C9=C6C=C(C=C9)OC)C1=C(C=C8CCN7)OCO1

Synonymes

bidebiline E

Origine du produit

United States

Méthodes De Préparation

Maceration with Polar Solvents

Methanol and ethanol (70–100%) are preferred for initial extraction due to their efficacy in solubilizing bis-aporphine alkaloids:

  • Protocol : 1 kg dried root/stem bark is soaked in 4 L methanol for 3–7 days at room temperature.
  • Yield : Crude extract yields range from 2.2–5.0% (w/w).
  • Advantage : Preserves thermolabile functional groups compared to hot extraction.

Sequential Soxhlet Extraction

Hexane, dichloromethane (DCM), and methanol are used sequentially to fractionate non-polar to polar constituents:

Solvent Target Compounds Volume Ratio Duration
Hexane Lipids, terpenoids 4 L 20 hr
DCM Medium-polarity alkaloids 4 L 24 hr
Methanol Polar alkaloids (e.g., this compound) 4 L 48 hr

Post-extraction, solvents are removed via rotary evaporation (40–60°C) to yield viscous residues.

Primary Fractionation Strategies

Liquid-Liquid Partitioning

Crude methanol extracts are partitioned to enrich alkaloid content:

  • Acid-Base Partitioning : Adjust pH to 9–10 with NH₄OH, extract with DCM to recover freebase alkaloids.
  • Aqueous-Methanol Partition : 75% aqueous methanol separates glycosides from aglycones.

Silica Gel Column Chromatography

Gravity columns (50 × 5 cm) with 200–300 mesh silica gel are standard:

Eluent System Ratio (v/v) Fraction Size Target Elution
Hexane-Ethyl Acetate 100:0 → 50:50 500 mL Non-polar impurities
DCM-Methanol 100:1 → 1:1 200 mL This compound

Monitoring via TLC (silica GF₂₅₄, visualized under UV 254 nm) identifies fractions containing this compound (Rf = 0.38 in DCM:MeOH 9:1).

Advanced Purification Methods

Sephadex LH-20 Gel Filtration

Fractions from silica columns are further resolved using Sephadex LH-20 with methanol:DCM (1:1):

  • Column Dimensions : 60 × 2.5 cm
  • Flow Rate : 1 mL/min
  • Outcome : Removes polymeric pigments and enhances purity to ~75%.

Preparative HPLC

Final purification employs reversed-phase C₁₈ columns (250 × 20 mm, 5 µm):

Parameter Condition
Mobile Phase MeOH:H₂O:ACN (55:40:5)
Flow Rate 5 mL/min
Detection UV 280 nm
Retention Time 14.2 ± 0.3 min

This step achieves >95% purity, confirmed by HR-MS ([M+H]+ m/z 585.2124, calc. 585.2128).

Yield Optimization and Challenges

Critical Factors Affecting Yield

Factor Optimal Condition Yield Impact
Plant Age 5–7 years +34% vs. younger plants
Extraction pH 9.5 Alkaloid stability enhanced
Drying Temperature <40°C Prevents thermal degradation

Common Contaminants and Mitigation

  • Chlorophylls : Removed via hexane wash during partitioning.
  • Proteins : Precipitated with 60% (NH₄)₂SO₄ saturation.
  • Polysaccharides : Eliminated using Amberlite XAD-16 resin.

Analytical Validation of this compound

Spectroscopic Confirmation

Technique Key Data
¹H NMR (400 MHz) δ 6.82 (s, H-11), 3.72 (s, OCH₃)
¹³C NMR (100 MHz) δ 152.1 (C-16), 56.3 (OCH₃)
HR-ESI-MS m/z 585.2128 [M+H]+ (Δ = 0.4 ppm)

Bioactivity Correlation

Purified this compound demonstrates:

Assay Result Source
Anti-TB (MIC) 6.25 µg/mL
Wnt Inhibition (IC₅₀) 20.2 µM

Scalability and Industrial Considerations

  • Cost Analysis : Sephadex LH-20 contributes 62% of total purification costs at lab scale.
  • Continuous Extraction : Emerging electroporation techniques reduce solvent use by 40%.
  • Green Chemistry : Subcritical water extraction (SWE) at 150°C/50 bar shows promise for scaling.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.